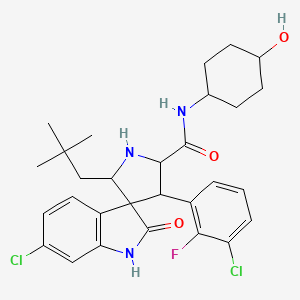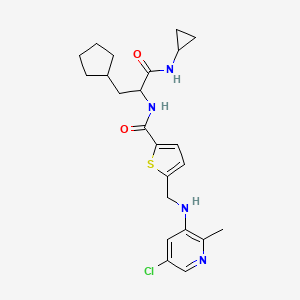![molecular formula C20H19NO4 B8050810 1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid](/img/structure/B8050810.png)
1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dizocilpine maleate, also known as MK-801, is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and is primarily used in scientific research due to its ability to block NMDA receptor-mediated ion fluxes, particularly calcium ions. Dizocilpine maleate has significant neuroprotective properties and is widely used in studies related to neurodegenerative diseases, cognitive functions, and psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dizocilpine maleate involves several steps, starting from the appropriate dibenzocycloheptene derivative. The key steps include:
Formation of the dibenzocycloheptene core: This involves the cyclization of a suitable precursor to form the dibenzocycloheptene structure.
Introduction of the imine group: The imine group is introduced through a reaction with an appropriate amine.
Formation of the maleate salt: The final step involves the reaction of dizocilpine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of dizocilpine maleate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dizocilpine maleate undergoes various chemical reactions, including:
Oxidation: Dizocilpine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert dizocilpine into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the dizocilpine molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Dizocilpine maleate is extensively used in scientific research due to its unique properties. Some of its key applications include:
Neurodegenerative Disease Research: Dizocilpine is used to study the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Cognitive Function Studies: It is used to investigate the effects of NMDA receptor antagonism on cognitive functions, including learning and memory.
Psychosis Models: Dizocilpine is used to create animal models of psychosis, aiding in the study of schizophrenia and other psychiatric disorders.
Neuroprotection: Its neuroprotective properties make it valuable in research focused on protecting neurons from excitotoxic damage
Mechanism of Action
Dizocilpine maleate exerts its effects by binding to the NMDA receptor’s ion channel, blocking the flow of calcium ions. This blockade is use- and voltage-dependent, meaning the channel must be open for dizocilpine to bind. By preventing calcium influx, dizocilpine inhibits NMDA receptor-mediated excitatory neurotransmission, which is crucial in various neurological processes. Additionally, dizocilpine has been found to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): A dissociative drug that also acts as an NMDA receptor antagonist.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
Dizocilpine maleate is unique due to its high potency and selectivity for the NMDA receptor. Unlike ketamine and PCP, dizocilpine is primarily used in research settings due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions. Its ability to model both positive and negative symptoms of schizophrenia in animal studies makes it a valuable tool in psychiatric research .
Properties
IUPAC Name |
but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTXKCWMEZIHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
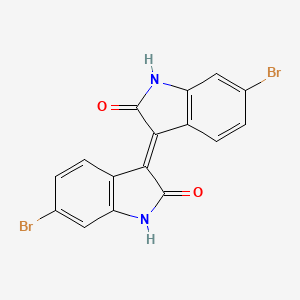
![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
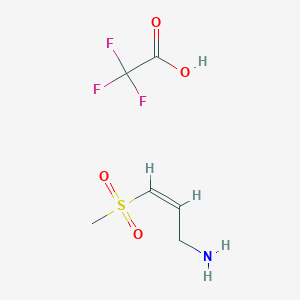
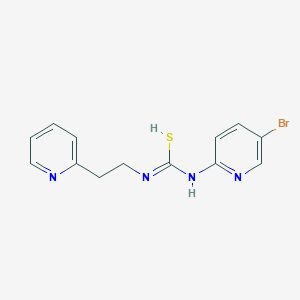
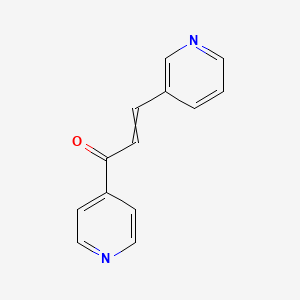
![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)
![[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8050790.png)
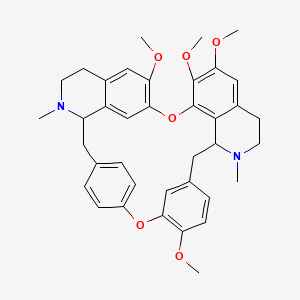

![2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B8050827.png)
